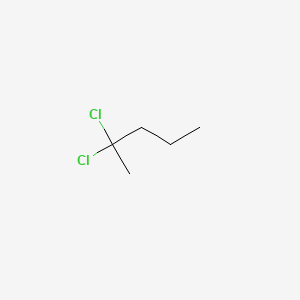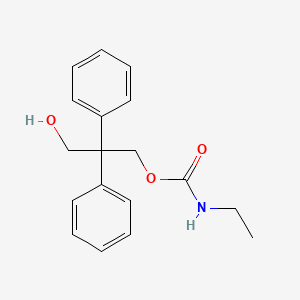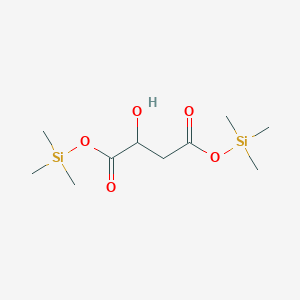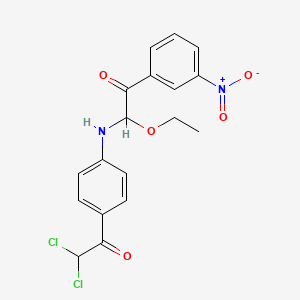
2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of dichloroacetyl, ethoxy, and nitrophenyl groups contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The formation of the amine linkage by reacting the acylated intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
化学反応の分析
Types of Reactions
2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce a variety of functional groups onto the aromatic rings.
科学的研究の応用
Medicinal Chemistry: This compound could be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound could be used to study the effects of specific functional groups on biological activity, providing insights into structure-activity relationships.
作用機序
The mechanism of action of 2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone would depend on its specific application. In medicinal chemistry, it could
特性
CAS番号 |
27700-38-5 |
|---|---|
分子式 |
C18H16Cl2N2O5 |
分子量 |
411.2 g/mol |
IUPAC名 |
2-[4-(2,2-dichloroacetyl)anilino]-2-ethoxy-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C18H16Cl2N2O5/c1-2-27-18(16(24)12-4-3-5-14(10-12)22(25)26)21-13-8-6-11(7-9-13)15(23)17(19)20/h3-10,17-18,21H,2H2,1H3 |
InChIキー |
TUMIMYCMGJDDGY-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=C(C=C2)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
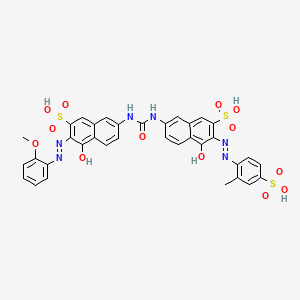
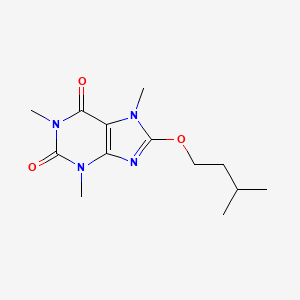
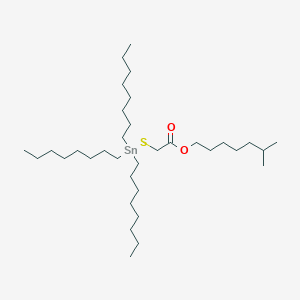
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
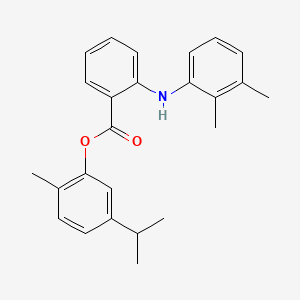
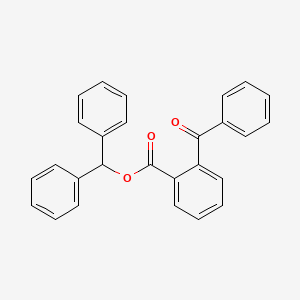
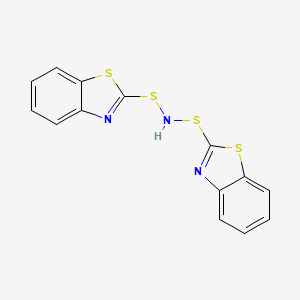
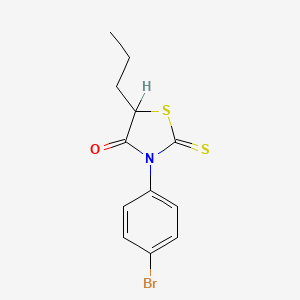
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
